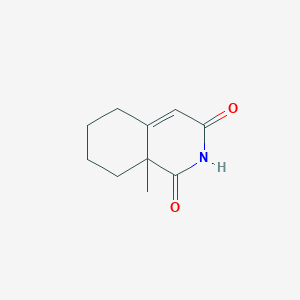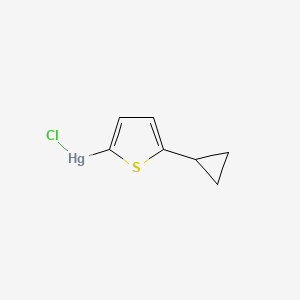
Chloro(5-cyclopropylthiophen-2-yl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(5-cyclopropylthiophen-2-yl)mercury is an organomercury compound that features a mercury atom bonded to a chlorine atom and a 5-cyclopropylthiophen-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(5-cyclopropylthiophen-2-yl)mercury typically involves the reaction of 5-cyclopropylthiophene with mercuric chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
5-cyclopropylthiophene+HgCl2→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar procedures to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(5-cyclopropylthiophen-2-yl)mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chlorine atom can be substituted by other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium thiolate or potassium cyanide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organomercury derivatives.
Applications De Recherche Scientifique
Chloro(5-cyclopropylthiophen-2-yl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound can be used in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, particularly in the context of mercury-based drugs, is ongoing.
Mécanisme D'action
The mechanism by which Chloro(5-cyclopropylthiophen-2-yl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. Mercury can form strong bonds with sulfur-containing biomolecules, leading to potential biological activity. The pathways involved may include inhibition of enzymes and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloro(phenyl)mercury
- Chloro(methyl)mercury
- Chloro(ethyl)mercury
Uniqueness
Chloro(5-cyclopropylthiophen-2-yl)mercury is unique due to the presence of the 5-cyclopropylthiophen-2-yl group, which imparts distinct chemical properties and potential applications compared to other organomercury compounds. This structural feature may influence its reactivity and interactions with other molecules, making it a valuable compound for specific research purposes.
Propriétés
Numéro CAS |
90185-41-4 |
|---|---|
Formule moléculaire |
C7H7ClHgS |
Poids moléculaire |
359.24 g/mol |
Nom IUPAC |
chloro-(5-cyclopropylthiophen-2-yl)mercury |
InChI |
InChI=1S/C7H7S.ClH.Hg/c1-2-7(8-5-1)6-3-4-6;;/h1-2,6H,3-4H2;1H;/q;;+1/p-1 |
Clé InChI |
DFUQXAASCWJGJV-UHFFFAOYSA-M |
SMILES canonique |
C1CC1C2=CC=C(S2)[Hg]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


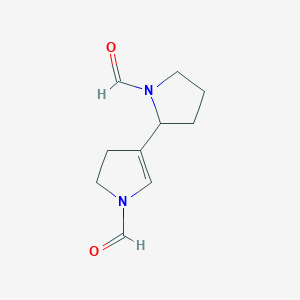
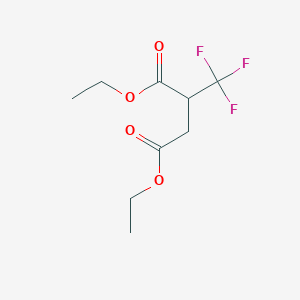
![1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one](/img/structure/B14367603.png)

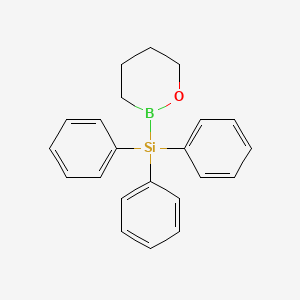
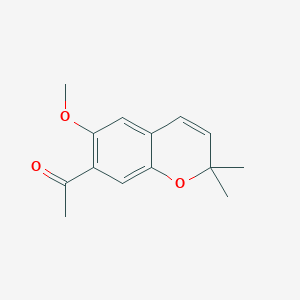

![1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione](/img/structure/B14367627.png)
![Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B14367653.png)
![2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate](/img/structure/B14367656.png)
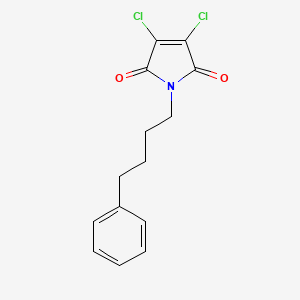
![(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B14367677.png)
